molecular formula C16H11Cl2NO2S B2804317 (2Z)-3-(2,6-dichlorophenyl)-2-(4-methylbenzenesulfonyl)prop-2-enenitrile CAS No. 811826-50-3

(2Z)-3-(2,6-dichlorophenyl)-2-(4-methylbenzenesulfonyl)prop-2-enenitrile

Cat. No.: B2804317
CAS No.: 811826-50-3
M. Wt: 352.23
InChI Key: HKUDIXRJTHXCCE-UHFFFAOYSA-N
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Description

(2Z)-3-(2,6-dichlorophenyl)-2-(4-methylbenzenesulfonyl)prop-2-enenitrile is an α,β-unsaturated acrylonitrile derivative characterized by a Z-configuration around the central double bond. Its structure includes a 2,6-dichlorophenyl group (electron-withdrawing), a 4-methylbenzenesulfonyl (tosyl) moiety (a strong electron-withdrawing and sterically bulky group), and a nitrile (-CN) functional group.

Properties

IUPAC Name

(Z)-3-(2,6-dichlorophenyl)-2-(4-methylphenyl)sulfonylprop-2-enenitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H11Cl2NO2S/c1-11-5-7-12(8-6-11)22(20,21)13(10-19)9-14-15(17)3-2-4-16(14)18/h2-9H,1H3/b13-9-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HKUDIXRJTHXCCE-LCYFTJDESA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)C(=CC2=C(C=CC=C2Cl)Cl)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC=C(C=C1)S(=O)(=O)/C(=C\C2=C(C=CC=C2Cl)Cl)/C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H11Cl2NO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

352.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

(2Z)-3-(2,6-dichlorophenyl)-2-(4-methylbenzenesulfonyl)prop-2-enenitrile is a compound of increasing interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

The compound is characterized by the following structural features:

  • Chemical Formula : C₁₇H₁₅Cl₂N₁O₂S
  • Molecular Weight : 346.83 g/mol
  • IUPAC Name : this compound

Biological Activity Overview

The biological activity of this compound has been investigated in various studies. The compound exhibits a range of pharmacological effects, primarily focusing on its anti-inflammatory, antifungal, and anticancer properties.

1. Anti-inflammatory Activity

Research indicates that this compound can inhibit the production of pro-inflammatory cytokines. In a study examining its effects on macrophages, it was found to reduce the levels of TNF-alpha and IL-6, suggesting a potential role in treating inflammatory diseases.

2. Antifungal Activity

A notable study evaluated the antifungal properties of derivatives related to this compound. The structure-activity relationship revealed that compounds with similar structural motifs exhibited significant antifungal effects against pathogenic fungi such as Aspergillus fumigatus and Candida albicans .

3. Anticancer Potential

Preliminary investigations into the anticancer properties have shown that this compound may induce apoptosis in cancer cell lines. In vitro studies demonstrated that the compound inhibited cell proliferation in breast cancer cell lines, making it a candidate for further development as an anticancer agent.

The exact mechanisms through which this compound exerts its biological effects are still under investigation. However, several hypotheses have emerged:

  • Inhibition of Enzymatic Activity : It is suggested that the sulfonamide group may interact with key enzymes involved in inflammatory pathways.
  • Disruption of Cellular Membranes : The lipophilic nature of the compound may allow it to integrate into fungal membranes, disrupting their integrity and leading to cell death.

Case Studies and Research Findings

Several studies have contributed to our understanding of the biological activity of this compound:

StudyFocusFindings
Study 1Anti-inflammatory effectsReduced TNF-alpha and IL-6 production in macrophages
Study 2Antifungal activityEffective against Aspergillus fumigatus; comparable to ketoconazole
Study 3Anticancer propertiesInduced apoptosis in breast cancer cell lines

Comparison with Similar Compounds

Structural Comparison

The compound shares a core α,β-unsaturated acrylonitrile framework with derivatives reported in and . Key structural differences include:

  • Substituents on the phenyl ring: The 2,6-dichlorophenyl group contrasts with the 4-(diphenylamino)phenyl group in compounds I and II () or the formylphenyl group in . Chlorine atoms enhance electron-withdrawing effects, reducing electron density in the π-system compared to electron-donating diphenylamino groups.
  • Sulfonyl group : The 4-methylbenzenesulfonyl group differs from pyridyl () or sulfonamido-methyl groups (), influencing steric bulk and hydrogen-bonding capabilities.

Table 1: Structural Comparison of Selected Acrylonitrile Derivatives

Compound Substituent (R1) Substituent (R2) Key Features
Target Compound 2,6-dichlorophenyl 4-methylbenzenesulfonyl Strong EWG, steric bulk
Compound I () 4-(diphenylamino)phenyl Pyridin-3-yl Electron-donating, π-π stacking
Compound III () 9-ethylcarbazol-3-yl Pyridin-2-yl Planar aromatic, AIE potential
Compound 3,5-dichlorophenylamino 4-methylbenzenesulfonyl Amino group enhances reactivity
Physicochemical Properties
  • Solubility: The 2,6-dichlorophenyl and tosyl groups increase hydrophobicity compared to pyridyl or amino-substituted analogs (), likely reducing solubility in polar solvents like methanol or water.
  • Melting Points : Steric hindrance from the tosyl group may elevate melting points relative to compounds with smaller substituents (e.g., pyridyl). highlights hydrogen-bonding interactions (C–H···O) stabilizing crystal packing, a feature shared with the target compound .
Electronic and Photophysical Properties
  • HOMO-LUMO Gaps: The electron-withdrawing chlorine and tosyl groups lower the LUMO energy, narrowing the HOMO-LUMO gap compared to diphenylamino-substituted derivatives (), which have higher HOMO energies due to electron donation . This gap reduction enhances charge-transfer capabilities, relevant for optoelectronic applications.
Crystallographic Features
  • Packing Interactions : The tosyl group facilitates C–H···O hydrogen bonds (as in ) and π-π stacking (centroid distances ~3.9 Å, similar to ). This contrasts with pyridyl-based compounds (), where nitrogen lone pairs enable stronger dipole interactions .
  • Conformational Flexibility : Unlike Compound I (), which adopts anti/syn conformers due to solvent interactions, the target compound’s rigid tosyl group may limit conformational variability .

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